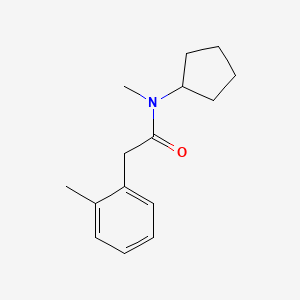
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide, commonly known as CPMA, is a synthetic compound that belongs to the class of amide derivatives. CPMA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique pharmacological properties, and it has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of CPMA is not fully understood. However, it has been suggested that CPMA acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. CPMA has been shown to increase the activity of GABA receptors, which results in the inhibition of neuronal activity. CPMA has also been reported to inhibit the release of glutamate, which is involved in the development of neuropathic pain.
Biochemical and Physiological Effects:
CPMA has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. It has been shown to increase the activity of GABA receptors, which results in the inhibition of neuronal activity. CPMA has also been reported to inhibit the release of glutamate, which is involved in the development of neuropathic pain. CPMA has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPMA is that it exhibits potent analgesic, anti-inflammatory, and anticonvulsant properties. CPMA has also been shown to have a low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of CPMA is that its exact mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of CPMA.
Direcciones Futuras
There are several future directions for the study of CPMA. One of the future directions is to further investigate the mechanism of action of CPMA. This will help in the development of more effective drugs for the treatment of neuropathic pain. Another future direction is to study the potential use of CPMA in the treatment of other neurological disorders such as epilepsy and anxiety disorders. Furthermore, the development of more efficient and cost-effective synthesis methods for CPMA can also be considered as a future direction for the study of this compound.
Conclusion:
In conclusion, CPMA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPMA has been extensively studied for its mechanism of action, physiological effects, and potential use in the treatment of neuropathic pain. Further studies are needed to fully understand the mechanism of action of CPMA and to develop more effective drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of CPMA involves the reaction of 2-methylphenylacetic acid with cyclopentylmagnesium bromide, followed by the addition of N-methylamine. The resulting product is then purified through recrystallization to obtain the final product. The purity of CPMA is determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
CPMA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. CPMA has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of glutamate, which is involved in the development of neuropathic pain.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-3-4-8-13(12)11-15(17)16(2)14-9-5-6-10-14/h3-4,7-8,14H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHPRTIQUCMDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
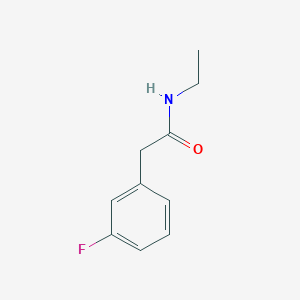
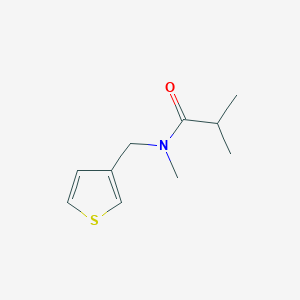
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)
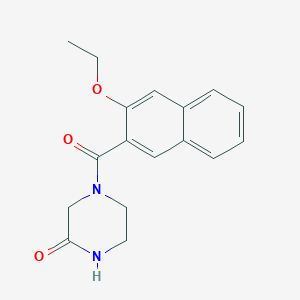


![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)

![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
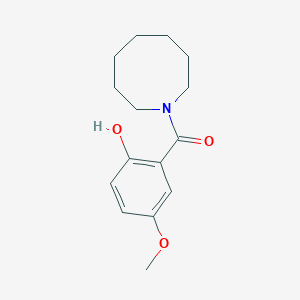
![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)